molecular formula C11H9ClN2O B1606959 6-(4-Chlorophenoxy)pyridin-3-amine CAS No. 75926-64-6

6-(4-Chlorophenoxy)pyridin-3-amine

Cat. No. B1606959
CAS RN: 75926-64-6
M. Wt: 220.65 g/mol
InChI Key: POEUJOWYZVKVMS-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H9ClN2O . It has an average mass of 220.655 Da and a monoisotopic mass of 220.040344 Da .


Synthesis Analysis

While specific synthesis methods for “6-(4-Chlorophenoxy)pyridin-3-amine” were not found, related compounds have been synthesized using various methods . For instance, a series of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds were synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of “6-(4-Chlorophenoxy)pyridin-3-amine” consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“6-(4-Chlorophenoxy)pyridin-3-amine” has a density of 1.3±0.1 g/cm^3, a boiling point of 393.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 59.9±0.3 cm^3, and a molar volume of 167.5±3.0 cm^3 .

Scientific Research Applications

1. Application in Antiproliferative Activity Research

  • Summary of the Application: This compound has been used in the synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have been evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
  • Methods of Application: The compounds were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
  • Results or Outcomes: The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

2. Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

  • Summary of the Application: This compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
  • Methods of Application: The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
  • Results or Outcomes: This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

3. Application in Fungicide Research

  • Summary of the Application: This compound has been used in the synthesis of new fungicide candidates through lead optimization of pyrimidinamine derivatives. These fungicides have shown activity against cucumber downy mildew .
  • Methods of Application: The synthesis involved the preparation of various derivatives such as 5-chloro-N-(2-(6-(4-chlorophenoxy)pyridin-3-yl)ethyl)-6-ethylpyrimidin-4-amine and 5-chloro-N-(2-(6-(4-chlorophenoxy)pyridin-3-yl)ethyl)-6-propylpyrimidin-4-amine .
  • Results or Outcomes: The synthesized compounds were found to be effective against cucumber downy mildew, making them potential candidates for new fungicides .

properties

IUPAC Name

6-(4-chlorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEUJOWYZVKVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329487
Record name 6-(4-chlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenoxy)pyridin-3-amine

CAS RN

75926-64-6
Record name 6-(4-chlorophenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-chlorophenoxy)pyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Chlorophenoxy-5-nitropyridine (19.9 g) and platinum dioxide (0.1 g) were suspended in a mixture of tetrahydrofuran (100 ml) and ethyl acetate (50 ml), and catalytic reduction was carried out until 5.0 liters of hydrogen were absorbed. After removal of the catalyst by filtration, the solvent was distilled out under reduced pressure. The precipitated crystals were washed with a small amount of ether to give 16.5 g of 4-chlorophenoxy-5-aminopyridine as white crystals. M.P., 87°-88° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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